(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone
Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-17-14(22-19-9)10-7-20(8-10)15(21)13-6-16-11-4-2-3-5-12(11)18-13/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREAACFJIJSUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring through cyclization reactions involving nitriles and hydrazides. The azetidine ring can be introduced via nucleophilic substitution reactions, while the quinoxaline moiety can be synthesized through condensation reactions involving o-phenylenediamine and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the oxadiazole ring to an amine or reducing the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or reduced heterocycles.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. The oxadiazole ring is known to enhance the biological activity of various derivatives:
- Antibacterial Properties : Research indicates that derivatives of the oxadiazole ring exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, modifications involving the quinoxaline structure have shown promising results against resistant bacterial strains .
- Antifungal Activity : The compound's structure allows for interactions with fungal cell membranes, leading to effective antifungal properties. Studies have demonstrated that oxadiazole derivatives can inhibit fungal growth in vitro .
Anticancer Applications
The anticancer potential of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is supported by its ability to induce apoptosis in cancer cells:
- Mechanism of Action : The compound may exert its anticancer effects by disrupting cellular signaling pathways involved in cell proliferation and survival. Research has indicated that compounds with similar structural features can inhibit tumor growth in various cancer models .
- Case Studies : Specific studies have reported that oxadiazole-containing compounds demonstrate cytotoxicity against breast cancer and leukemia cell lines, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of compounds featuring the oxadiazole moiety:
- Treatment of Neurodegenerative Disorders : The compound has been investigated for its efficacy in treating tauopathies such as Alzheimer's disease. Its mechanism involves inhibiting tau aggregation, which is a hallmark of neurodegeneration .
- Research Findings : In vitro studies have shown that derivatives with the oxadiazole structure can protect neuronal cells from oxidative stress and apoptosis, indicating their potential in neuroprotection .
Summary Table of Applications
| Application Type | Biological Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Antibacterial & antifungal | Effective against S. aureus, P. aeruginosa |
| Anticancer | Induces apoptosis in cancer cells | Cytotoxicity observed in breast cancer and leukemia lines |
| Neuroprotective | Inhibits tau aggregation | Protects neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests potential binding to active sites or allosteric sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone: This compound itself.
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)amine: A related compound with an amine group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Biological Activity
The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. The structure incorporates a quinoxaline moiety and an azetidine ring, linked through a methanone functional group. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of the compound is with a molecular weight of approximately 232.25 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the oxadiazole and quinoxaline rings suggests potential mechanisms involving:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may also function as an enzyme inhibitor.
- Antimicrobial Properties : Compounds containing oxadiazole and quinoxaline structures have been reported to exhibit antibacterial and antifungal activities.
Anticancer Activity
Research indicates that derivatives of oxadiazole and quinoxaline have significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that similar compounds exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate to high potency against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MDA-MB-231 | 20 |
| Target Compound | HeLa | 12 |
| Target Compound | MDA-MB-231 | 18 |
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 5 µg/mL, suggesting strong antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
